molecular formula C19H28O3 B1326187 3-(1,3-Dioxan-2-YL)-4'-hexylpropiophenone CAS No. 898787-17-2

3-(1,3-Dioxan-2-YL)-4'-hexylpropiophenone

Cat. No.: B1326187
CAS No.: 898787-17-2
M. Wt: 304.4 g/mol
InChI Key: PEMJPIBWMIRGKA-UHFFFAOYSA-N
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Description

3-(1,3-Dioxan-2-YL)-4’-hexylpropiophenone is an organic compound that features a 1,3-dioxane ring attached to a propiophenone backbone with a hexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxan-2-YL)-4’-hexylpropiophenone typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. Common catalysts include toluenesulfonic acid, which is used in refluxing toluene to continuously remove water from the reaction mixture . The resulting 1,3-dioxane derivative is then subjected to further reactions to introduce the hexyl chain and the propiophenone moiety.

Industrial Production Methods

Industrial production of 1,3-dioxane derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide are also used to facilitate the acetalization process .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxan-2-YL)-4’-hexylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, OsO4 in organic solvents.

    Reduction: H2/Ni or H2/Rh under high pressure.

    Substitution: NaOCH3 in methanol, LiAlH4 in ether.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxan-2-YL)-4’-hexylpropiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

3-(1,3-Dioxan-2-YL)-4’-hexylpropiophenone can be compared with other similar compounds, such as:

The uniqueness of 3-(1,3-Dioxan-2-YL)-4’-hexylpropiophenone lies in its specific combination of the 1,3-dioxane ring, hexyl chain, and propiophenone moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(4-hexylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-2-3-4-5-7-16-8-10-17(11-9-16)18(20)12-13-19-21-14-6-15-22-19/h8-11,19H,2-7,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMJPIBWMIRGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)CCC2OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645978
Record name 3-(1,3-Dioxan-2-yl)-1-(4-hexylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-17-2
Record name 3-(1,3-Dioxan-2-yl)-1-(4-hexylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898787-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Dioxan-2-yl)-1-(4-hexylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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